1-[(3,4-dimethoxyphenyl)methyl]-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]urea
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Overview
Description
1-[(3,4-Dimethoxyphenyl)methyl]-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]urea is a synthetic organic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound features a unique structure combining a dimethoxyphenyl group, a furan ring, and an oxadiazole moiety, which contribute to its diverse chemical properties and biological activities.
Preparation Methods
The synthesis of 1-[(3,4-dimethoxyphenyl)methyl]-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Introduction of the furan ring: The furan ring can be incorporated through a cyclization reaction involving a suitable precursor.
Attachment of the dimethoxyphenyl group: This step often involves a nucleophilic substitution reaction where the dimethoxyphenyl group is introduced to the intermediate compound.
Final urea formation: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis, such as the use of continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
1-[(3,4-Dimethoxyphenyl)methyl]-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups attached to the core structure.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development. Studies have explored its antimicrobial, antifungal, and anticancer properties.
Medicine: The compound’s unique structure makes it a candidate for the development of new therapeutic agents targeting specific biological pathways.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of 1-[(3,4-dimethoxyphenyl)methyl]-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
1-[(3,4-Dimethoxyphenyl)methyl]-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]urea can be compared with other similar compounds, such as:
1-[(3,4-Dimethoxyphenyl)methyl]-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]urea: This compound features a thiophene ring instead of a furan ring, which can lead to different chemical and biological properties.
1-[(3,4-Dimethoxyphenyl)methyl]-3-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]urea: The presence of a pyridine ring introduces additional nitrogen atoms, potentially affecting the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities compared to its analogs.
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O5/c1-22-11-6-5-10(8-13(11)23-2)9-17-15(21)18-16-20-19-14(25-16)12-4-3-7-24-12/h3-8H,9H2,1-2H3,(H2,17,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGJCRKJMRRTCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NC2=NN=C(O2)C3=CC=CO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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